molecular formula C21H22N2O5S3 B4817729 3-(2-NAPHTHYLSULFONYL)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-PROPANONE

3-(2-NAPHTHYLSULFONYL)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-PROPANONE

Cat. No.: B4817729
M. Wt: 478.6 g/mol
InChI Key: FPOVMUUVFBBDRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-NAPHTHYLSULFONYL)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-PROPANONE is a complex organic compound that features both naphthylsulfonyl and thienylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-NAPHTHYLSULFONYL)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-PROPANONE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of Naphthylsulfonyl Intermediate: This step involves the sulfonylation of naphthalene to form 2-naphthylsulfonyl chloride.

    Formation of Thienylsulfonyl Intermediate: Similarly, thiophene undergoes sulfonylation to produce 2-thienylsulfonyl chloride.

    Coupling Reaction: The naphthylsulfonyl and thienylsulfonyl intermediates are then coupled with piperazine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(2-NAPHTHYLSULFONYL)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfonamide derivatives.

Scientific Research Applications

3-(2-NAPHTHYLSULFONYL)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-PROPANONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-NAPHTHYLSULFONYL)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Tolylsulfonyl)ethoxymethyl (TEM)
  • Trifluoromethyl ketones
  • 2-[4-(2-Naphthylsulfonyl)piperazino]pyrimidine

Uniqueness

3-(2-NAPHTHYLSULFONYL)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-PROPANONE is unique due to its dual sulfonyl groups attached to different aromatic systems (naphthalene and thiophene). This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-naphthalen-2-ylsulfonyl-1-(4-thiophen-2-ylsulfonylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S3/c24-20(22-10-12-23(13-11-22)31(27,28)21-6-3-14-29-21)9-15-30(25,26)19-8-7-17-4-1-2-5-18(17)16-19/h1-8,14,16H,9-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOVMUUVFBBDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-NAPHTHYLSULFONYL)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-PROPANONE
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3-(2-NAPHTHYLSULFONYL)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-PROPANONE
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3-(2-NAPHTHYLSULFONYL)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-PROPANONE
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3-(2-NAPHTHYLSULFONYL)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-PROPANONE
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3-(2-NAPHTHYLSULFONYL)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-PROPANONE

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